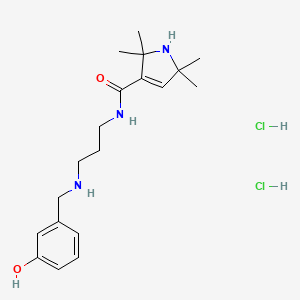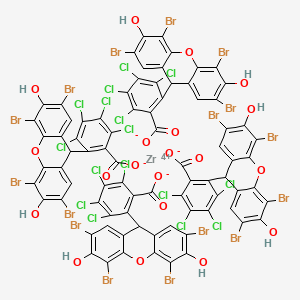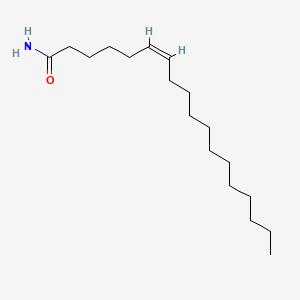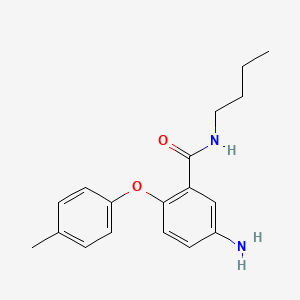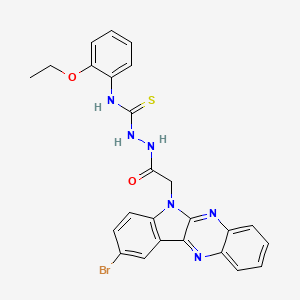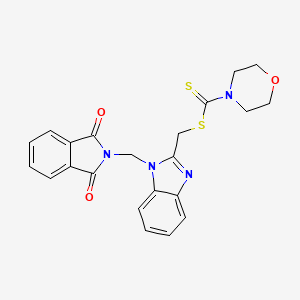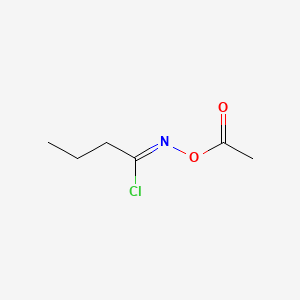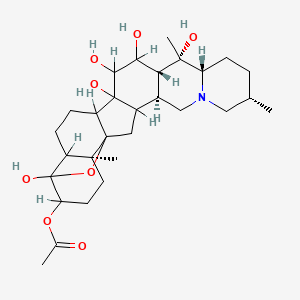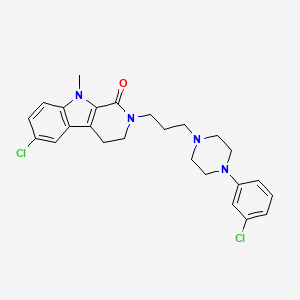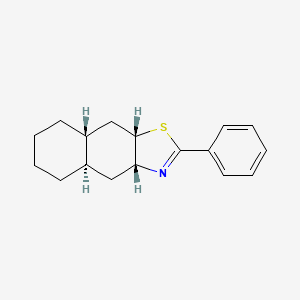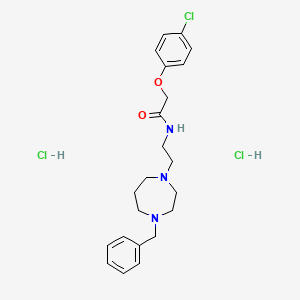
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenylazo group, a sulphonyl group, and an acetamidomethyl group attached to an L-cysteinate backbone, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride typically involves multiple steps, including the formation of the phenylazo group, sulphonylation, and the attachment of the acetamidomethyl group to the L-cysteinate backbone. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The sulphonyl and acetamidomethyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylazo group can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or a diagnostic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride involves its interaction with specific molecular targets and pathways. The phenylazo group can participate in electron transfer reactions, while the sulphonyl and acetamidomethyl groups can form covalent bonds with target molecules. These interactions can modulate biological activities and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(methyl)-L-cysteinate
- 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(ethyl)-L-cysteinate
- 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(propyl)-L-cysteinate
Uniqueness
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride is unique due to the presence of the acetamidomethyl group, which can enhance its reactivity and specificity in chemical and biological applications
Properties
CAS No. |
76408-55-4 |
|---|---|
Molecular Formula |
C21H27ClN4O5S2 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C21H26N4O5S2.ClH/c1-16(26)23-15-31-13-20(22)21(27)30-11-12-32(28,29)14-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18;/h2-10,20H,11-15,22H2,1H3,(H,23,26);1H/t20-;/m0./s1 |
InChI Key |
GJVARWRYXQHKED-BDQAORGHSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(=O)NCSCC(C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



